Dooku1
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Overview
Description
Dooku1 is an analog of Yoda1 with antagonist activity against the mechanosensitive Piezo1 channel . It inhibits 2 μM Yoda1-induced Ca 2+ entry with an IC50 of 1.3 μM in HEK 293 cells and 1.5 μM in HUVECs .
Molecular Structure Analysis
The molecular formula of Dooku1 is C13H9Cl2N3OS . It has a molecular weight of 326.20 .Chemical Reactions Analysis
Dooku1 inhibits 2 μM Yoda1-induced Ca 2+ entry with IC50s of 1.3 μM (HEK 293 cells) and 1.5 μM (HUVECs) yet failed to inhibit constitutive Piezo1 channel activity . Dooku1 has no effect on endogenous ATP-evoked Ca 2+ elevation or store-operated Ca 2+ entry in HEK 293 cells or Ca 2+ entry through TRPV4 or TRPC4 channels overexpressed in CHO and HEK 293 cells .Physical And Chemical Properties Analysis
Dooku1 has a molecular weight of 326.20 and a molecular formula of C13H9Cl2N3OS . It appears as a white solid .Scientific Research Applications
PIEZO1 Channel Modulation in Red Blood Cells (RBCs)
Background::- Overall, Dooku1 behaves as a PIEZO1 agonist in RBC membranes , albeit with lower potency than Yoda1 .
Pharmacological Activation of Piezo1 in Neurons
Background::- It competes with Yoda1 at a binding site or acts allosterically to reduce Yoda1’s binding or efficacy .
Understanding Membrane Biophysics
Background::Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOBXLPCWFONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dooku1 |
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